molecular formula C11H8FNO2 B12433954 1-Acetyl-5-fluoroindole-3-carbaldehyde CAS No. 68742-30-3

1-Acetyl-5-fluoroindole-3-carbaldehyde

Cat. No.: B12433954
CAS No.: 68742-30-3
M. Wt: 205.18 g/mol
InChI Key: LOUBOMJUXPXFFA-UHFFFAOYSA-N
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Description

1-Acetyl-5-fluoroindole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-fluoroindole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-fluoroindole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-acetyl-5-fluoroindole-3-carbaldehyde involves its interaction with various molecular targets. The fluoro group enhances its binding affinity to enzymes and receptors, while the acetyl and aldehyde groups facilitate covalent interactions with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The fluoro group increases its binding affinity to biological targets, while the acetyl group facilitates various chemical transformations .

Properties

CAS No.

68742-30-3

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-acetyl-5-fluoroindole-3-carbaldehyde

InChI

InChI=1S/C11H8FNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3

InChI Key

LOUBOMJUXPXFFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)F)C=O

Origin of Product

United States

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